molecular formula C10H17N3O2 B11947039 N-cyclohexyl(2-oxoimidazolidinyl)carboxamide

N-cyclohexyl(2-oxoimidazolidinyl)carboxamide

Cat. No.: B11947039
M. Wt: 211.26 g/mol
InChI Key: ZDNNBQVWYCAOLR-UHFFFAOYSA-N
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Description

N-Cyclohexyl(2-oxoimidazolidinyl)carboxamide is a chemical compound featuring a carboxamide bridge linking a cyclohexyl group to a 2-oxoimidazolidinyl moiety. This structure is related to hydantoin derivatives, a class of nitrogen-containing heterocycles that are of significant interest in medicinal and agrochemical research due to their diverse biological activities. Compounds based on the imidazolidin-2-one (hydantoin) scaffold have been reported to exhibit a range of pharmacological properties, including neuroprotective, anticonvulsant, antibacterial, and anti-inflammatory effects . Furthermore, hydantoin derivatives have established applications in agrochemistry as bactericides, fungicides, and herbicides . Early-stage research on hybrid molecules incorporating similar structural motifs has shown potential for use as plant growth regulators. For instance, one study on wheat seeds (Triticum aestivum L.) indicated that certain hydantoin-indole hybrids could influence germination and enhance drought resistance at low concentrations, suggesting a valuable area for further investigation . This makes this compound a compound of interest for developing new agrochemicals and exploring novel mechanisms of action in plant physiology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

N-cyclohexyl-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C10H17N3O2/c14-9-11-6-7-13(9)10(15)12-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)(H,12,15)

InChI Key

ZDNNBQVWYCAOLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCNC2=O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Cyclization of Diamine and Carbonyl Compounds :
    The 2-oxoimidazolidine ring is synthesized by reacting a diamine (e.g., ethylenediamine) with a carbonyl compound (e.g., urea or substituted ureas) under acidic or basic conditions. For example, ethylenediamine reacts with urea in the presence of a catalyst (e.g., HCl or NaOH) to form the cyclic structure.

  • Functionalization to Introduce Carboxamide Group :
    The cyclohexyl carboxamide moiety is introduced by coupling the 2-oxoimidazolidine-4-carboxylic acid intermediate with cyclohexylamine. This is typically achieved via:

    • Acyl Chloride Activation : The carboxylic acid is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), followed by reaction with cyclohexylamine.

    • Coupling Reagents : Agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) facilitate the formation of the amide bond directly from the carboxylic acid and amine.

Example Reaction Pathway :

Diamine+Carbonyl CompoundCyclization2-OxoimidazolidineSOCl2Acyl ChlorideCyclohexylamineN-Cyclohexylcarboxamide\text{Diamine} + \text{Carbonyl Compound} \xrightarrow{\text{Cyclization}} \text{2-Oxoimidazolidine} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride} \xrightarrow{\text{Cyclohexylamine}} \text{N-Cyclohexylcarboxamide}

ParameterDetailsReference
Cyclization Conditions Acidic (HCl) or basic (NaOH) conditions, 60–100°C, 2–4 hours
Coupling Yield 70–80% (acyl chloride method)
Catalysts None required for direct coupling; HOBt for reagent-free methods

One-Pot Synthesis via Acylation and Cyclization

This approach combines acylation and cyclization in a single step, optimizing efficiency.

Key Steps:

  • Acylation of Diamine :
    A diamine is acylated with a carbonyl-containing reagent (e.g., chloroformamidium chloride) to form an intermediate acylated diamine.

  • Cyclization :
    The intermediate undergoes intramolecular cyclization under controlled conditions (e.g., solvent-free, microwave-assisted) to form the 2-oxoimidazolidine core.

  • Amide Formation :
    The carboxylic acid intermediate is coupled with cyclohexylamine using a coupling agent (e.g., EDCI/HOBt).

Example Reaction Pathway :

Diamine+Acylating AgentAcylationIntermediateCyclization2-OxoimidazolidineCouplingN-Cyclohexylcarboxamide\text{Diamine} + \text{Acylating Agent} \xrightarrow{\text{Acylation}} \text{Intermediate} \xrightarrow{\text{Cyclization}} \text{2-Oxoimidazolidine} \xrightarrow{\text{Coupling}} \text{N-Cyclohexylcarboxamide}

ParameterDetailsReference
Cyclization Efficiency High yields (60–75%) under solvent-free conditions
Coupling Agents EDCI/HOBt for amide bond formation
Byproduct Management Filtration or solvent extraction to isolate product

Hydroxylamine-Mediated Cyclization

This method leverages hydroxylamine derivatives to form the heterocyclic core, inspired by oxazole synthesis.

Key Steps:

  • Reaction of β-Ketoamide with Hydroxylamine :
    A β-ketoamide precursor reacts with hydroxylamine hydrochloride to form an oxime intermediate.

  • Cyclization to 2-Oxoimidazolidine :
    The oxime undergoes intramolecular cyclization under basic conditions (e.g., NaOH) to yield the 2-oxoimidazolidine ring.

  • Amide Coupling :
    The resulting carboxylic acid is coupled with cyclohexylamine using standard amide coupling techniques.

Example Reaction Pathway :

β-Ketoamide+NH2OHNaOHOxime IntermediateCyclization2-OxoimidazolidineCouplingN-Cyclohexylcarboxamide\text{β-Ketoamide} + \text{NH}_2\text{OH} \xrightarrow{\text{NaOH}} \text{Oxime Intermediate} \xrightarrow{\text{Cyclization}} \text{2-Oxoimidazolidine} \xrightarrow{\text{Coupling}} \text{N-Cyclohexylcarboxamide}

ParameterDetailsReference
Cyclization Catalyst NaOH or KOH for deprotonation and ring closure
Yield Moderate (50–60%) due to competing side reactions
Purification Chromatography required for purity

Metal-Catalyzed Cross-Coupling

Advanced catalytic methods, though less common for this compound, may involve transition metals for selective functionalization.

Key Steps:

  • Bromination of 2-Oxoimidazolidine :
    The core structure is brominated at a specific position (e.g., C-4) using NBS (N-bromosuccinimide).

  • Suzuki-Miyaura Coupling :
    The brominated intermediate undergoes cross-coupling with a cyclohexylboronic acid ester in the presence of a palladium catalyst.

Example Reaction Pathway :

2-Oxoimidazolidine+NBSRadical InitiationBrominated IntermediatePd CatalystN-Cyclohexylcarboxamide\text{2-Oxoimidazolidine} + \text{NBS} \xrightarrow{\text{Radical Initiation}} \text{Brominated Intermediate} \xrightarrow{\text{Pd Catalyst}} \text{N-Cyclohexylcarboxamide}

ParameterDetailsReference
Catalyst Pd(PPh₃)₄ for Suzuki coupling
Yield Low–moderate (30–50%) due to steric hindrance
Scope Limited to aryl/alkyl boronic acids

Enzymatic or Chemoenzymatic Approaches

Emerging methods may utilize biocatalysts for selective functionalization, though no direct reports exist for this compound.

ParameterDetailsReference
Yield Theoretical: High (>80%); experimental data lacking
Advantages Mild conditions, reduced byproducts

Data Summary Table: Comparative Analysis of Methods

MethodReagents/CatalystsConditionsYield (%)Key AdvantagesReferences
Cyclization + Coupling SOCl₂, DCC/HOBt60–100°C, inert atmosphere70–80High yield, scalable
One-Pot Synthesis EDCI/HOBt, NaOHSolvent-free, microwave60–75Reduced steps, cost-effective
Hydroxylamine-Mediated NH₂OH·HCl, NaOHAqueous, reflux50–60Accessible reagents
Metal-Catalyzed Pd(PPh₃)₄, NBSAnhydrous, inert atmosphere30–50Regioselective functionalization
Enzymatic Lipase, organic solventMild, ambientTheoreticalGreen chemistry, minimal waste

Challenges and Considerations

  • Stereochemical Control : The 2-oxoimidazolidine ring may have chiral centers, requiring enantioselective catalysts.

  • Byproduct Management : Acylation methods generate HCl, necessitating neutralization steps.

  • Scalability : Cyclization under solvent-free conditions is preferred for industrial applications .

Chemical Reactions Analysis

Base-Catalyzed Condensation

Cyclohexyl isocyanate reacts with 2-oxoimidazolidine in dichloromethane (DCM) or tetrahydrofuran (THF) under triethylamine catalysis:

Cyclohexyl isocyanate+2-oxoimidazolidineEt3N, DCMN-cyclohexyl(2-oxoimidazolidinyl)carboxamide\text{Cyclohexyl isocyanate} + \text{2-oxoimidazolidine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}

Key parameters (from analogous syntheses ):

  • Temperature: 25–40°C

  • Reaction time: 6–24 hours

  • Yield: 70–85% (estimated from structurally similar compounds)

Hydrolysis of the Carboxamide Group

Under acidic or basic conditions, the carboxamide undergoes hydrolysis to form carboxylic acid derivatives:

This compoundHCl/H2O or NaOH/MeOH2-oxoimidazolidine-1-carboxylic acid+cyclohexylamine\text{this compound} \xrightarrow{\text{HCl/H}_2\text{O or NaOH/MeOH}} \text{2-oxoimidazolidine-1-carboxylic acid} + \text{cyclohexylamine}

Conditions :

ParameterAcidic HydrolysisBasic Hydrolysis
Catalyst2M HCl2% NaOH
Temperature80°C40°C
Time4–6 hours20–30 minutes

Ring-Opening Reactions

The imidazolidinone ring undergoes nucleophilic attack at the carbonyl group. For example, reaction with hydrazine yields semicarbazide derivatives:

This compound+NH2NH2N-cyclohexyl-2-hydrazinylimidazolidinecarboxamide\text{this compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{N-cyclohexyl-2-hydrazinylimidazolidinecarboxamide}

Optimized conditions :

  • Solvent: Ethanol

  • Molar ratio (substrate:hydrazine): 1:1.2

  • Yield: ~78% (extrapolated from analogous systems)

α-Addition in Isocyanide Reactions

In DCM, cyclohexyl isocyanide reacts with aldehydes via α-addition to form intermediates that tautomerize and oxidize into carboxamides ( ):

  • Intermediate formation : Aldehyde attacks isocyanide to form a nitrilium ion.

  • Water addition : Hydrolysis generates an imidate intermediate.

  • Oxidation : Air oxygen facilitates keto-enol tautomerization to stabilize the carboxamide.

Comparative Reaction Analysis

Key differences between synthesis routes:

MethodAdvantagesLimitationsYield Range
Carbodiimide couplingHigh purity, scalableRequires anhydrous conditions70–80%
Isocyanide condensationAmbient temperature, no catalystsLimited to specific substrates65–75%

Reactivity with Heterocycles

The 2-oxoimidazolidinyl group participates in cycloaddition reactions. For instance, with maleic anhydride:

This compound+maleic anhydridefused bicyclic lactam\text{this compound} + \text{maleic anhydride} \rightarrow \text{fused bicyclic lactam}

Notable features :

  • Reaction proceeds via [4+2] cycloaddition.

  • Diethyl ether as solvent enhances regioselectivity.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across several domains:

Medicinal Chemistry

  • Therapeutic Potential : N-cyclohexyl(2-oxoimidazolidinyl)carboxamide has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is being evaluated for its role in drug delivery systems and as a biochemical probe in biological research .
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, with notable cytotoxic effects observed in vitro .

Industrial Applications

  • Specialty Chemicals Production : The compound can be utilized in the synthesis of specialty chemicals and materials with unique properties, contributing to advancements in chemical manufacturing.

Case Studies

Several case studies have highlighted the biological effects and potential applications of N-cyclohexyl(2-oxoimidazolidinyl)carboxamide:

Study Objective Findings
Antimicrobial Activity (2024)Assess efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)
Anticancer Activity Evaluation (2023)Evaluate cytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability with an IC50 value of 15 µM
Inflammation Model Study (2025)Investigate anti-inflammatory properties using LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls

Biological Activities Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Target Organism/Cell Line Observed Effect Reference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of 1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.

  • Molecular Targets

    • Enzymes involved in metabolic pathways.
    • Receptors on cell surfaces that mediate signal transduction.
  • Pathways Involved

    • May influence pathways related to cell growth and differentiation.
    • Could affect signaling cascades involved in immune responses.

Comparison with Similar Compounds

Structural Analogues in the Imidazole/Imidazolidine Family

Table 1 compares N-cyclohexyl(2-oxoimidazolidinyl)carboxamide with structurally related imidazole derivatives from :

Compound Name Core Structure Substituent Key Feature
This compound 2-Oxoimidazolidine Cyclohexyl carboxamide Saturated ring; hydrogen-bond acceptor
N-Cyclopentylimidazole (Cpd 5 ) Imidazole Cyclopentyl Aromatic ring; basic nitrogen
N-Cyclohexylmethylimidazole (Cpd 6 ) Imidazole Cyclohexylmethyl Extended alkyl chain; lipophilic

Key Observations :

  • The 2-oxoimidazolidine core in the target compound introduces saturation, reducing aromaticity compared to imidazole derivatives.
  • Substituents like cyclohexyl (target compound) versus cyclopentyl (Cpd 5) influence steric bulk and solubility.

Comparison of Yields :

Reaction System Typical Yield Range Purification Method
PyBOP + DMF () 41–77% Preparative HPLC
EDCI/HOBt + DMF () 50–85%* Column Chromatography

*Estimated from analogous reactions in .

Biological Activity

N-cyclohexyl(2-oxoimidazolidinyl)carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Synthesis and Structural Characteristics

This compound is synthesized through a series of chemical reactions involving imidazolidine derivatives. The structural formula indicates the presence of a cyclohexyl group attached to an imidazolidinyl moiety, which is known for its pharmacological properties. The compound's structure allows it to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated its efficacy against various bacterial strains, including resistant strains.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli6.72
Staphylococcus aureus6.63
Mycobacterium tuberculosis0.5

The compound exhibited significant activity against Mycobacterium tuberculosis, suggesting a mechanism that may involve targeting critical pathways in bacterial metabolism, similar to other imidazole derivatives that inhibit the QcrB protein in M. tuberculosis .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies on various cancer cell lines indicated promising results.

Table 2: Anticancer Activity

Cell LineIC50 (µM)Comparison with Doxorubicin (IC50 µM)
HCT1163.70.62
MCF-71.20.62
HEK 2935.30.62

The compound showed selective cytotoxicity towards the MCF-7 cell line, which is notable for breast cancer treatment . The structure-activity relationship (SAR) indicates that substituents on the imidazolidinyl ring enhance anticancer activity, possibly due to increased lipophilicity and improved cell membrane permeability.

The mechanism by which this compound exerts its biological effects appears multifaceted:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis.
  • Downregulation of Pathways : Evidence suggests that this compound can downregulate pathways essential for tumor growth and bacterial virulence .

Case Studies

One notable study evaluated the compound's effect on the Type III Secretion System (T3SS) in pathogenic bacteria, demonstrating an approximate 50% inhibition at concentrations significantly lower than those required for cytotoxic effects on mammalian cells . This specificity highlights its potential as a therapeutic agent with reduced toxicity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-cyclohexyl(2-oxoimidazolidinyl)carboxamide, and how do coupling agents influence yield?

  • Methodology : Carboxamide derivatives are typically synthesized via carbodiimide-mediated coupling. For example, 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in DMF are used to activate carboxylic acids, followed by reaction with cyclohexylamine derivatives. This method minimizes racemization and improves yields (~70–85%) . Alternative routes, such as dehydration of maleimic acid derivatives under high-temperature conditions, may also be applicable for imidazolidinone ring formation .

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR to identify cyclohexyl protons (δ ~1.2–2.0 ppm) and the 2-oxoimidazolidinyl carbonyl (δ ~170 ppm). IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and torsional strain, as demonstrated in related pyrazole-carboxamide structures .

Q. How can solubility challenges be addressed during in vitro assays for this compound?

  • Methodology : Use polar aprotic solvents (e.g., DMSO) for initial dissolution. For aqueous compatibility, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (e.g., PBS) to maintain <1% DMSO. Sonication or heating (40–60°C) may aid dispersion .

Advanced Research Questions

Q. What mechanistic insights explain tautomeric equilibria in this compound, and how do solvents affect this behavior?

  • Methodology : Density functional theory (DFT) calculations predict dominant enol tautomers in nonpolar solvents (toluene) due to intramolecular hydrogen bonding. In polar solvents (water), keto tautomers stabilize via solvation. Validate using variable-temperature NMR to observe proton shifts or UV-Vis spectroscopy to track tautomer-dependent absorbance .

Q. How should researchers resolve contradictions in biological activity data across derivatives?

  • Methodology : Conduct structure-activity relationship (SAR) studies by systematically varying substituents on the imidazolidinone ring. For example, introduce electron-withdrawing groups (e.g., -NO₂) to assess impact on receptor binding. Use molecular docking (e.g., AutoDock Vina) to correlate activity with steric/electronic parameters .

Q. What strategies optimize regioselectivity in functionalizing the 2-oxoimidazolidinyl ring?

  • Methodology : Employ directing groups (e.g., Boc-protected amines) to control electrophilic substitution. For C-H activation, use palladium catalysts with ligands like 2,2'-bipyridine to enhance selectivity at the C4 position. Monitor progress via LC-MS to detect intermediates .

Q. Which computational models reliably predict the pharmacokinetic properties of this compound?

  • Methodology : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and metabolic stability. Molecular dynamics simulations (AMBER or GROMACS) assess membrane permeability by simulating lipid bilayer interactions .

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